molecular formula C12H17ClN2O3S B5305592 N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide

Cat. No.: B5305592
M. Wt: 304.79 g/mol
InChI Key: UFKZRNWDDHANCF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a chlorinated methoxyphenyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-18-12-6-5-10(13)9-11(12)14-19(16,17)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKZRNWDDHANCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with piperidine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA, such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)piperidine-1-sulfonamide
  • N-(5-chloro-3-methoxyphenyl)piperidine-1-sulfonamide
  • N-(5-chloro-2-ethoxyphenyl)piperidine-1-sulfonamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)piperidine-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position and the chlorine atom at the 5-position provides a distinct electronic environment that can affect the compound’s interaction with molecular targets .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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